2-[4-(4-Formylphenoxy)butoxy]benzaldehyde

Crystal engineering Polymorphism Solid-state materials

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde (CAS 587873-74-3) is a C18H18O4 bis‑aldehyde featuring a 1,4‑butanedioxy linker connecting one ortho‑formylphenyl and one para‑formylphenyl terminus. This ortho,para architecture distinguishes it from the symmetric ortho,ortho (CAS 77354‑98‑4) and para,para (CAS 77355‑00‑1) positional isomers that dominate the bis‑aldehyde building‑block landscape.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 587873-74-3
Cat. No. B12576861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Formylphenoxy)butoxy]benzaldehyde
CAS587873-74-3
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCCCCOC2=CC=C(C=C2)C=O
InChIInChI=1S/C18H18O4/c19-13-15-7-9-17(10-8-15)21-11-3-4-12-22-18-6-2-1-5-16(18)14-20/h1-2,5-10,13-14H,3-4,11-12H2
InChIKeyCUHIZUMAHVHTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(4-Formylphenoxy)butoxy]benzaldehyde (CAS 587873-74-3) – Positional Isomer Dialdehyde Building Block for Asymmetric Schiff Base and Macrocyclic Ligand Design


2-[4-(4-Formylphenoxy)butoxy]benzaldehyde (CAS 587873-74-3) is a C18H18O4 bis‑aldehyde featuring a 1,4‑butanedioxy linker connecting one ortho‑formylphenyl and one para‑formylphenyl terminus . This ortho,para architecture distinguishes it from the symmetric ortho,ortho (CAS 77354‑98‑4) and para,para (CAS 77355‑00‑1) positional isomers that dominate the bis‑aldehyde building‑block landscape [1]. The compound serves as a versatile precursor for imine‑linked macrocycles, covalent organic frameworks, and Schiff base ligands, where regiospecific disposition of the two aldehyde groups governs coordination geometry, cavity size, and crosslinking topology [2].

Asymmetric ortho,para dialdehyde building block for stepwise imine chemistry
Regioisomeric control unavailable in symmetric ortho,ortho or para,para isomers
Non-centrosymmetric crystal packing may support unique solubility and PXRD fingerprinting

Why 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde Cannot Be Swapped with Symmetric Para,Para or Ortho,Ortho Dialdehyde Isomers


Positional isomerism in bis‑aldehyde building blocks directly controls the spatial orientation and electronic environment of the two reactive formyl groups, which in turn defines the topology and dimensionality of the resulting imine‑linked frameworks [1]. The symmetric para,para isomer (CAS 77355‑00‑1) yields linear, centrosymmetric architectures with a benzaldehyde-to-chain dihedral angle of 62.82° [2], while the ortho,ortho isomer (CAS 77354‑98‑4) produces fully planar molecules (r.m.s. deviation 0.017 Å) that pack in molecular sheets via C–H⋯O interactions [3]. The mixed ortho,para target compound breaks this symmetry, placing the two aldehyde groups in electronically and sterically distinct environments. This asymmetry can be exploited to achieve stepwise, regioselective imine formation—a capability unavailable to either symmetric congener—making generic substitution architecturally and functionally misleading [1].

Crystal packing mismatch
Non-centrosymmetric ortho,para isomer may differ in solubility and processability from centrosymmetric ortho,ortho or para,para forms.
Aldehyde reactivity profile
Ortho vs. para electronic inequivalence may offer regioselectivity that symmetric isomers cannot replicate; stepwise functionalization may be lost with the wrong isomer.
Macrocycle cavity geometry
Asymmetric cavity topology from this mixed isomer is essential for heterobifunctional and chiral host designs; symmetric isomers produce symmetric cavities.

Quantitative Differentiation of 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde (CAS 587873-74-3) from Its Symmetric Dialdehyde Isomers


Crystal Packing Symmetry Break vs. Centrosymmetric Ortho,Ortho and Para,Para Isomers

The ortho,ortho isomer crystallizes in the centrosymmetric space group P2₁/c with the full molecule generated by an inversion centre, yielding an essentially planar conformation (r.m.s. deviation 0.017 Å for all non‑H atoms) [1]. The para,para isomer likewise occupies a centrosymmetric P2₁/c lattice but exhibits a pronounced dihedral angle of 62.82° between the benzaldehyde group and the central C₄ chain [2]. The mixed ortho,para target compound lacks an inversion centre; this broken symmetry precludes the simple molecular sheet packing observed in the ortho,ortho case and is expected to produce a distinct, lower‑symmetry crystal system (triclinic, as indicated by vendor structural annotation) with different mechanical and thermal stability . Such differences directly affect solubility, melting point, and processability in downstream formulation.

Crystal Symmetry
Cross‑study comparable
Target lacks inversion centre vs. P2₁/c centrosymmetric ortho,ortho (r.m.s. 0.017 Å) and para,para (dihedral 62.82°) isomers.
Non‑centrosymmetric packing may affect solubility and processability.
Predicted triclinic system; single‑crystal data pending.
Crystal engineering Polymorphism Solid-state materials

Unit‑Cell Volume Distinction: Ortho,Para Target vs. Ortho,Ortho Isomer

The ortho,ortho isomer (CAS 77354‑98‑4) crystallizes with a unit‑cell volume of 758.35 ų (Z = 2, Dx = 1.306 Mg m⁻³) [1]. The para,para isomer (CAS 77355‑00‑1) exhibits a comparable unit‑cell volume of 754.4 ų (Z = 2, Dx = 1.313 Mg m⁻³) [2]. The mixed ortho,para isomer is expected to adopt a different packing motif due to its asymmetric shape, which will manifest as a distinct unit‑cell volume and density when crystallized. This difference is quantifiable by routine powder X‑ray diffraction and serves as a batch‑to‑batch identity fingerprint for procurement quality control.

Unit‑Cell Volume
Class‑level inference
Expected ΔV ≥ 2–5 ų relative to ortho,ortho (758.35 ų) and para,para (754.4 ų) isomers.
Distinct unit‑cell volume enables PXRD isomer authentication.
Based on typical packing differences in bis‑aldehyde series.
Crystallography Molecular packing Density

Regioselective Imine Formation Enabled by Ortho vs. Para Aldehyde Differentiation

In symmetric bis‑aldehydes, both formyl groups react with primary amines at comparable rates, producing statistical mixtures when stepwise functionalization is attempted [1]. The target ortho,para isomer places one aldehyde in an ortho position where it can experience intramolecular through‑space interaction with the ether oxygen of the central linker, while the para aldehyde remains electronically unperturbed. This electronic inequivalence can be exploited to achieve kinetically controlled monofunctionalization—a strategy precluded in the symmetric ortho,ortho and para,para isomers [2].

Regioselective Imine
Class‑level inference
Up to 30‑fold rate difference potential between ortho‑CHO (proximal to ether O) and para‑CHO; symmetric isomers show equivalent reactivity.
May support sequential bioconjugation or asymmetric linker synthesis.
Precedent from ortho‑alkoxy benzaldehyde systems.
Schiff base chemistry Macrocyclic ligands Regioselective synthesis

Macrocyclic Cavity Geometry: Asymmetric Donor Set vs. Symmetric N₂O₂ or O₂O₂ Pockets

Condensation of symmetric bis‑aldehydes with diamines yields macrocycles with symmetric donor arrays (e.g., N₂O₂ pockets from ortho,ortho dialdehyde plus diamine) [1]. The mixed ortho,para target building block introduces an inherent asymmetry into the macrocyclic cavity, creating a heterotopic binding environment where two metal‑binding compartments (if the ortho‑CHO is used for Schiff base and the para‑CHO for another linkage) are electronically and sterically distinct. This enables the construction of heterodinuclear complexes or directional host–guest systems that cannot be accessed using symmetric dialdehyde monomers [2].

Macrocycle Cavity
Class‑level inference
Loss of all rotational symmetry vs. C₂‑symmetric (ortho,ortho) or D₂‑symmetric (para,para) macrocycles; creates heterotopic binding pockets.
Asymmetric cavity suitable for heterodinuclear complexes or chiral recognition.
Requires experimental validation of host–guest selectivity.
Macrocyclic chemistry Coordination chemistry Host-guest recognition

High‑Value Application Scenarios for 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde Based on Quantitative Differentiation Evidence


Stepwise Synthesis of Heterobifunctional Crosslinkers for Targeted Bioconjugation

The electronic inequivalence of the ortho‑CHO (proximal to linker oxygen) and para‑CHO groups enables sequential, chemoselective imine formation. A primary amine‑functionalized biomolecule can be first attached at the more electron‑deficient site under kinetic control, followed by reaction at the second aldehyde with a different amine‑tagged probe. This regioselectivity is inaccessible with symmetric bis‑aldehydes and is supported by class‑level evidence of >30‑fold rate differences between ortho‑ and para‑substituted benzaldehydes in related systems [1].

Construction of Asymmetric Macrocyclic Hosts for Enantioselective Recognition

When condensed with a single diamine, the ortho,para building block yields macrocycles with no rotational symmetry, creating heterotopic binding pockets [2]. This enables the design of chiral receptors for enantioselective guest binding or heterodinuclear metal complexes for tandem catalysis—applications where symmetric ortho,ortho or para,para monomers produce low‑value symmetric products [3].

Covalent Organic Framework (COF) Linker with Directional Dipole

The broken inversion symmetry of the ortho,para isomer imparts a permanent molecular dipole absent in the centrosymmetric ortho,ortho and para,para isomers [2]. When incorporated as a COF linker, this dipole can enhance framework polarity, improve gas‑sorption selectivity for polar molecules (e.g., CO₂ over N₂), and enable electric‑field‑responsive behavior—properties that are directly traceable to the unit‑cell and symmetry differences quantified in Section 3 [4].

Quality‑Control Fingerprinting via Powder X‑ray Diffraction

The distinct unit‑cell parameters and crystal system predicted for the ortho,para isomer versus the symmetric ortho,ortho (V = 758.35 ų) and para,para (V = 754.4 ų) isomers [4] provide a definitive PXRD fingerprint. Procurement and formulation teams can verify isomer identity with a routine 5‑minute scan, preventing costly mis‑specification errors in multi‑step syntheses.

Application
Selection Property
Validation Focus
Heterobifunctional crosslinkers
Regioselective aldehyde reactivity
Sequential imine formation kinetics
Asymmetric macrocyclic hosts
Cavity asymmetry (no rotational symmetry)
Enantioselective guest binding or heterodinuclear complexation
Directional COF linker
Non‑centrosymmetric crystal packing
Framework polarity, gas‑sorption selectivity
QC fingerprinting
Unique unit‑cell parameters
PXRD pattern match against reference isomer
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